molecular formula C5H7BrN4 B1340576 6-Bromo-N2-methylpyrazine-2,3-diamine CAS No. 55635-63-7

6-Bromo-N2-methylpyrazine-2,3-diamine

Cat. No. B1340576
Key on ui cas rn: 55635-63-7
M. Wt: 203.04 g/mol
InChI Key: KAXGNNJZVMTPNM-UHFFFAOYSA-N
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Patent
US05028605

Procedure details

1.55 g (50 mmol) of 40% strength aqueous methylamine solution is added to a solution of 2.53 g (10 mmol) of 3,5-dibromo-2-aminopyrazine in ethanol. The mixture is stirred in an autoclave at 130° C. for 17 hours. After evaporation of the solvent under reduced pressure, the product is purified by chromatography on a silica column (eluant=CH2Cl2, to which 3% of CH3OH has been added). 0.8 g (Yld=40%) of 2-amino-5-bromo-3-methylaminopyrazine (m.p. 121° C.) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Br[C:4]1[C:5]([NH2:11])=[N:6][CH:7]=[C:8]([Br:10])[N:9]=1>C(O)C>[NH2:11][C:5]1[C:4]([NH:2][CH3:1])=[N:9][C:8]([Br:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
2.53 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred in an autoclave at 130° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography on a silica column (eluant=CH2Cl2, to which 3% of CH3OH has been added)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1=NC=C(N=C1NC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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